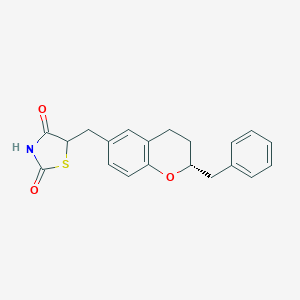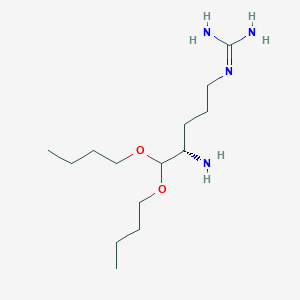
Argininal dibutylacetal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Argininal dibutylacetal, also known as Nω,Nω-dibutyl-L-argininal, is a potent inhibitor of nitric oxide synthase (NOS), which is an enzyme that produces nitric oxide (NO). Nitric oxide is a signaling molecule that plays a crucial role in various physiological processes, such as vasodilation, neurotransmission, and immune response. The inhibition of NOS by argininal dibutylacetal has been shown to have potential therapeutic applications in various diseases, including inflammation, cancer, and cardiovascular disorders.
Mecanismo De Acción
Argininal dibutylacetal inhibits the activity of nitric oxide synthase by binding to the enzyme's active site. This prevents the conversion of L-arginine to nitric oxide, which leads to a decrease in the production of nitric oxide.
Biochemical and Physiological Effects:
The inhibition of nitric oxide synthase by argininal dibutylacetal has been shown to have various biochemical and physiological effects. It can reduce the production of nitric oxide, which leads to a decrease in vasodilation, neurotransmission, and immune response. This inhibition has also been shown to have anti-inflammatory effects, as nitric oxide is a key mediator of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of argininal dibutylacetal in lab experiments has several advantages. It is a potent and specific inhibitor of nitric oxide synthase, which makes it a valuable tool for investigating the role of nitric oxide in various physiological and pathological conditions. However, the use of argininal dibutylacetal also has some limitations. It can be toxic to cells at high concentrations, and its effects can be influenced by other factors, such as pH and temperature.
Direcciones Futuras
There are several future directions for the use of argininal dibutylacetal in scientific research. One potential application is in the treatment of cancer, as nitric oxide has been shown to play a role in tumor growth and metastasis. Another potential application is in the treatment of cardiovascular disorders, as nitric oxide is involved in the regulation of blood pressure and blood flow. Additionally, the development of more potent and selective inhibitors of nitric oxide synthase could lead to the discovery of new therapeutic targets for various diseases.
Métodos De Síntesis
The synthesis of argininal dibutylacetal involves the reaction of L-arginine with butyraldehyde in the presence of hydrochloric acid and sodium borohydride. The reaction results in the formation of Nω,Nω-dibutyl-L-argininal, which can be purified through recrystallization.
Aplicaciones Científicas De Investigación
Argininal dibutylacetal has been widely used in scientific research to investigate the role of nitric oxide in various physiological and pathological conditions. It has been shown to have potential therapeutic applications in the treatment of inflammation, cancer, and cardiovascular disorders.
Propiedades
Número CAS |
103958-40-3 |
|---|---|
Fórmula molecular |
C14H32N4O2 |
Peso molecular |
288.43 g/mol |
Nombre IUPAC |
2-[(4S)-4-amino-5,5-dibutoxypentyl]guanidine |
InChI |
InChI=1S/C14H32N4O2/c1-3-5-10-19-13(20-11-6-4-2)12(15)8-7-9-18-14(16)17/h12-13H,3-11,15H2,1-2H3,(H4,16,17,18)/t12-/m0/s1 |
Clave InChI |
XUIKCSXGRYZONU-LBPRGKRZSA-N |
SMILES isomérico |
CCCCOC([C@H](CCCN=C(N)N)N)OCCCC |
SMILES |
CCCCOC(C(CCCN=C(N)N)N)OCCCC |
SMILES canónico |
CCCCOC(C(CCCN=C(N)N)N)OCCCC |
Otros números CAS |
103958-40-3 |
Sinónimos |
argininal dibutylacetal H-ArgH(OBu)2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



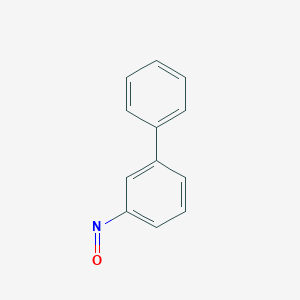
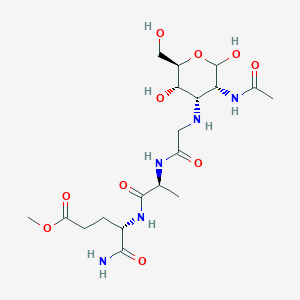
![2,9-Di(pentan-3-yl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone](/img/structure/B35050.png)
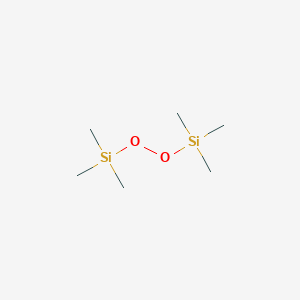
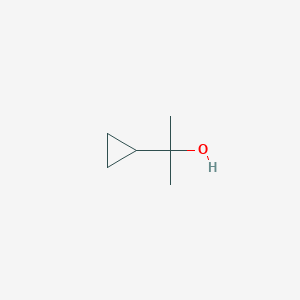
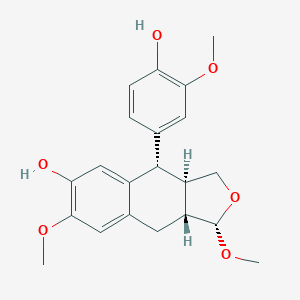
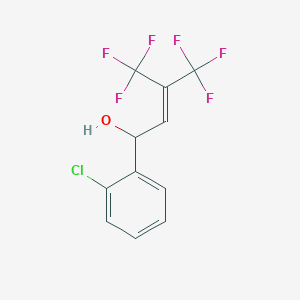
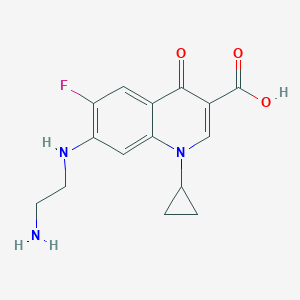
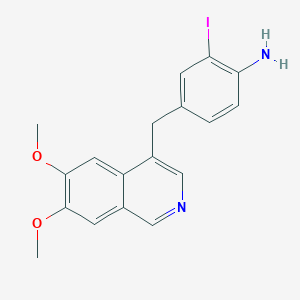
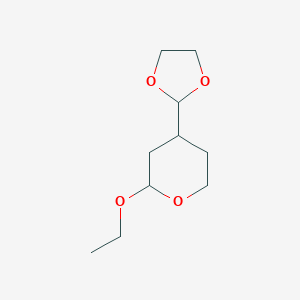
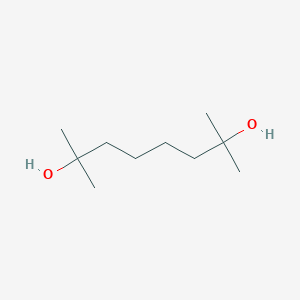
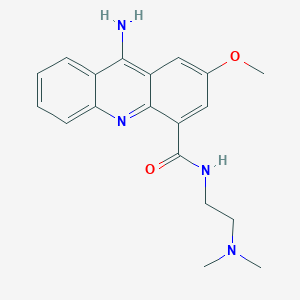
![(2S,4S)-N-[(2S)-1-[[(3R)-1-[[1-[[1-[[(2S)-1-[[1-[[1-[[3-[[(2S)-1-(dimethylamino)propan-2-yl]amino]-3-oxopropyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-hydroxy-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methyl-1-[(E,4R)-4-methylhex-2-enoyl]pyrrolidine-2-carboxamide](/img/structure/B35076.png)
